Cas no 2973-78-6 (3-Bromo-4-hydroxybenzaldehyde)

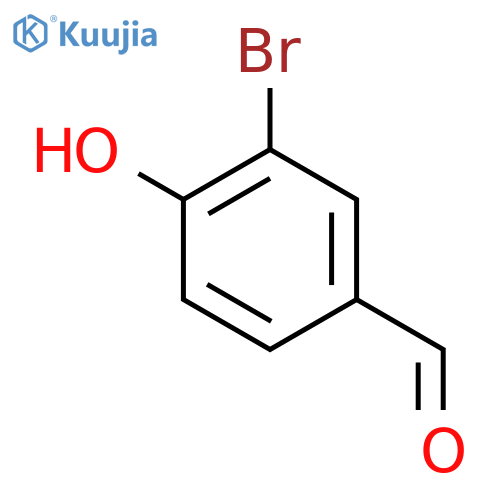

3-Bromo-4-hydroxybenzaldehyde structure

商品名:3-Bromo-4-hydroxybenzaldehyde

3-Bromo-4-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-hydroxybenzaldehyde

- 2-Bromo-4-formylphenol

- 3-Bromo-4-hydroxy-benzaldehyde

- 3-bromo-4-hydroxybenzylaldehyde

- 3-bromo-4-hydroxyphenylaldehyde

- 4-hydroxy-3-bromo-benzaldehyde

- Benzaldehyde,3-bromo-4-hydroxy

- 4-Hydroxy-3-bromobenzaldehyde

- NSC 220227

- Benzaldehyde, 3-bromo-4-hydroxy-

- UOTMHAOCAJROQF-UHFFFAOYSA-N

- Q63395282

- NSC220227

- PubChem3778

- ASISCHEM N48923

- 3-bromo-4-hydroxybenzaldehye

- KSC490M5B

- 3-bromo-4-hydroxy benzaldehyde

- 3-bromanyl-4-oxidanyl-benzaldehyde

- STR08374

- STK398334

- SBB063051

- AC-13248

- SY040634

- AKOS000291220

- 3-Bromo-4-hydroxybenzaldehyde, 97%

- CS-W007483

- EN300-07841

- J-017617

- PS-3499

- CK2092

- MFCD00017348

- NS00028766

- A820037

- SCHEMBL190410

- Z56960236

- AM62564

- FT-0615161

- 2973-78-6

- DTXSID30183890

- B2350

- NSC-220227

- 2-Bromo-4-formylphenol; 4-Hydroxy-3-bromobenzaldehyde; NSC 220227

- DTXCID70106381

- DB-022343

- FB30014

- 608-409-1

-

- MDL: MFCD00017348

- インチ: 1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H

- InChIKey: UOTMHAOCAJROQF-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C([H])=C([H])C(C([H])=O)=C1[H])O[H]

- BRN: 2205318

計算された属性

- せいみつぶんしりょう: 199.94700

- どういたいしつりょう: 199.947

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 37.3

- 互変異性体の数: 5

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.7370

- ゆうかいてん: 130-135 °C (lit.)

- ふってん: 261.3 oC at 760 mmHg

- フラッシュポイント: 111.8 oC

- 屈折率: 1.657

- すいようせい: Soluble in water 1.33 g/L.

- PSA: 37.30000

- LogP: 1.96720

- ようかいせい: 使用できません

- かんど: Air Sensitive

3-Bromo-4-hydroxybenzaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- リスク用語:R36/37/38

3-Bromo-4-hydroxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-Bromo-4-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB146993-25 g |

3-Bromo-4-hydroxybenzaldehyde, 97%; . |

2973-78-6 | 97% | 25g |

€157.40 | 2023-05-09 | |

| eNovation Chemicals LLC | D387625-1Kg |

3-Bromo-4-hydroxybenzaldehyde |

2973-78-6 | 97% | 1kg |

$1100 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028644-1g |

3-Bromo-4-hydroxybenzaldehyde |

2973-78-6 | 98% | 1g |

¥48.00 | 2024-08-03 | |

| Alichem | A014000243-500mg |

3-Bromo-4-hydroxybenzaldehyde |

2973-78-6 | 97% | 500mg |

$847.60 | 2023-09-02 | |

| Alichem | A014000243-1g |

3-Bromo-4-hydroxybenzaldehyde |

2973-78-6 | 97% | 1g |

$1564.50 | 2023-09-02 | |

| Ambeed | A121510-25g |

3-Bromo-4-hydroxybenzaldehyde |

2973-78-6 | 97% | 25g |

$41.0 | 2025-02-25 | |

| Fluorochem | 222103-10g |

3-Bromo-4-hydroxybenzaldehyde |

2973-78-6 | 95% | 10g |

£23.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D387625-25g |

3-Bromo-4-hydroxybenzaldehyde |

2973-78-6 | 97% | 25g |

$180 | 2024-05-24 | |

| eNovation Chemicals LLC | D387625-100g |

3-Bromo-4-hydroxybenzaldehyde |

2973-78-6 | 97% | 100g |

$365 | 2024-05-24 | |

| Enamine | EN300-07841-10.0g |

3-bromo-4-hydroxybenzaldehyde |

2973-78-6 | 95% | 10g |

$47.0 | 2023-04-26 |

3-Bromo-4-hydroxybenzaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2973-78-6)3-溴-4-羟基苯甲醛

注文番号:LE2306988

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:37

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2973-78-6)3-Bromo-4-hydroxybenzaldehyde

注文番号:LE17110

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:15

価格 ($):discuss personally

3-Bromo-4-hydroxybenzaldehyde 関連文献

-

Mariia Savchuk,Steven Vertueux,Thomas Cauchy,Matthieu Loumaigne,Francesco Zinna,Lorenzo Di Bari,Nicolas Zigon,Narcis Avarvari Dalton Trans. 2021 50 10533

-

2. CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydesHerbert Henry Hodgson,Joseph Nixon J. Chem. Soc. 1929 1632

-

Javier López-Ogalla,Esther García-Palomero,Jorge Sánchez-Quesada,Laura Rubio,Elena Delgado,Pablo García,Miguel Medina,Ana Castro,Pilar Mu?oz Med. Chem. Commun. 2014 5 474

-

4. Solvolytic elimination and hydrolysis promoted by an aromatic hydroxy-group. Part 2. The hydrolysis of 2-bromo-4-dibromomethylphenol in 95% 1,4-dioxanePeter B. D. de la Mare,Paul A. Newman J. Chem. Soc. Perkin Trans. 2 1984 1797

-

Carsten Paul,Georg Pohnert Nat. Prod. Rep. 2011 28 186

2973-78-6 (3-Bromo-4-hydroxybenzaldehyde) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2973-78-6)3-Bromo-4-hydroxybenzaldehyde

清らかである:99%

はかる:500g

価格 ($):499.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:2973-78-6)3-BROMO-4-HYDROXYBENZALDEHYDE

清らかである:99%

はかる:200KG

価格 ($):問い合わせ